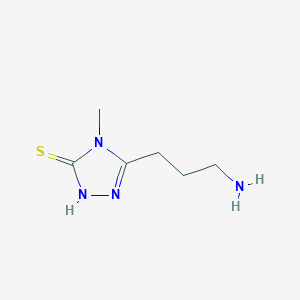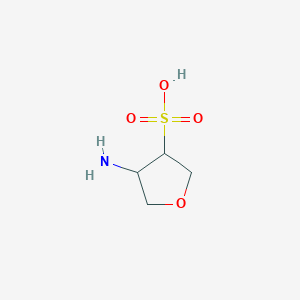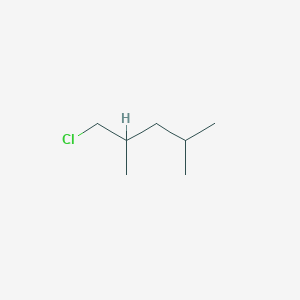![molecular formula C8H13Br B13195032 2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
2-Bromobicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to the bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the bromination of bicyclo[3.2.1]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form bicyclo[3.2.1]octene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Hydroxybicyclo[3.2.1]octane, cyanobicyclo[3.2.1]octane, aminobicyclo[3.2.1]octane.
Elimination: Bicyclo[3.2.1]octene.
Oxidation: Bicyclo[3.2.1]octanone.
Reduction: Bicyclo[3.2.1]octane.
Scientific Research Applications
2-Bromobicyclo[3.2.1]octane has several applications in scientific research:
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a valuable building block for designing novel materials with specific properties.
Biological Studies: Researchers use it to study the effects of bicyclic compounds on biological systems, including enzyme interactions and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromobicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In biological systems, its bicyclic structure may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: The parent hydrocarbon without the bromine atom.
2-Chlorobicyclo[3.2.1]octane: A similar compound with a chlorine atom instead of bromine.
2-Iodobicyclo[3.2.1]octane: A similar compound with an iodine atom instead of bromine.
Uniqueness: 2-Bromobicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
InChI Key |
GCTUNFYRJIOGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)

![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)





![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)


